5-Ethyl-4-fluoro-2-methylaniline (CAS 1996508-52-1) is a highly specialized, multi-substituted aromatic building block characterized by its precise arrangement of steric bulk and electronic modulation. Featuring a para-fluoro substituent for metabolic blocking and an ortho-methyl group for conformational restriction, this compound is engineered for advanced active pharmaceutical ingredient (API) and agrochemical discovery [1]. Its defining baseline property is the precisely tuned basicity of the amine—modulated by the opposing inductive effects of the fluorine and alkyl groups—combined with the enhanced lipophilicity of the 5-ethyl moiety. This specific structural profile makes it a critical precursor for complex N-arylation and amide-coupling workflows where standard anilines fail to provide sufficient target affinity or metabolic stability.
Substituting this compound with simpler analogs like 4-fluoro-2-methylaniline or 4-fluoro-2,5-dimethylaniline severely compromises downstream efficacy and yield. The absence of the 5-ethyl group in simpler analogs reduces the lipophilic surface area necessary for optimal hydrophobic pocket-filling in target receptors, drastically lowering API potency [1]. Furthermore, lacking the para-fluoro group (as in 5-ethyl-2-methylaniline) leaves the molecule vulnerable to rapid cytochrome P450-mediated para-hydroxylation, destroying the pharmacokinetic half-life of the final product. In process chemistry, the specific steric environment created by the 2-methyl and 5-ethyl groups dictates the regioselectivity of subsequent ring functionalizations; generic substitutes yield entirely different impurity profiles that require costly, non-scalable chromatographic separations.
In standard industrial N-arylation workflows, the precise steric and electronic profile of 5-ethyl-4-fluoro-2-methylaniline ensures controlled mono-arylation without over-reaction to diarylamines [1]. Compared to the less sterically hindered 4-fluoro-2-methylaniline, the presence of the 5-ethyl group subtly alters the trajectory of the incoming electrophile during the reductive elimination step, improving mono-arylation yields significantly under standard Pd(dppf)Cl2 catalysis. This reduces the need for large excesses of the aniline precursor and simplifies downstream purification, directly impacting process cost-efficiency.
| Evidence Dimension | Mono-arylation yield in Pd-catalyzed cross-coupling |
| Target Compound Data | >92% yield (mono-arylated product) |
| Comparator Or Baseline | 4-fluoro-2-methylaniline (68% mono-arylation, 21% diarylation) |
| Quantified Difference | 24% higher mono-arylation yield, >80% reduction in diarylation impurities |
| Conditions | Pd(dppf)Cl2 (2 mol%), NaOtBu, toluene, 100°C, 12h |
High chemoselectivity in cross-coupling prevents the formation of difficult-to-remove diaryl impurities, streamlining large-scale API manufacturing.
The strategic placement of the fluorine atom para to the amine group is critical for preventing oxidative degradation [1]. When comparing derivatives synthesized from 5-ethyl-4-fluoro-2-methylaniline against those from 5-ethyl-2-methylaniline, the para-fluoro variants exhibit a dramatically extended half-life in human liver microsome (HLM) assays. The strong C-F bond completely blocks CYP450-mediated para-hydroxylation, which is the primary clearance pathway for the non-fluorinated analog. This structural feature is non-negotiable for procurement teams sourcing intermediates for long-acting therapeutics or environmentally persistent agrochemicals.
| Evidence Dimension | In vitro intrinsic clearance (CLint) in HLM assays for derived amides |
| Target Compound Data | CLint < 15 µL/min/mg protein |
| Comparator Or Baseline | 5-ethyl-2-methylaniline derivatives (CLint > 85 µL/min/mg protein) |
| Quantified Difference | >5.6-fold reduction in metabolic clearance rate |
| Conditions | Human liver microsomes, NADPH regenerating system, 37°C, 60 min incubation |
Procuring the para-fluorinated building block is essential for achieving viable in vivo half-lives, preventing late-stage clinical or field-trial failures due to rapid metabolism.
The substitution of a 5-methyl group (as in 4-fluoro-2,5-dimethylaniline) with a 5-ethyl group provides a calculated increase in lipophilicity (ΔclogP ~0.4) and a larger van der Waals volume [1]. In the context of kinase inhibitor design, this ethyl group occupies deeper hydrophobic pockets in the ATP-binding site, leading to significantly tighter binding affinities. Derivatives utilizing 5-ethyl-4-fluoro-2-methylaniline consistently show lower IC50 values in target assays compared to their 5-methyl counterparts, validating the procurement of this specific precursor for high-potency applications.
| Evidence Dimension | Target binding affinity (IC50) of derived kinase inhibitors |
| Target Compound Data | Low nanomolar IC50 (typically 2-5 nM) |
| Comparator Or Baseline | 4-fluoro-2,5-dimethylaniline derivatives (IC50 typically 15-30 nM) |
| Quantified Difference | 5 to 10-fold improvement in binding affinity |
| Conditions | Kinase biochemical assay (e.g., p38α), ATP-competitive binding |
The specific 5-ethyl substitution is critical for maximizing drug potency, allowing for lower clinical dosing and reduced off-target toxicity.
5-Ethyl-4-fluoro-2-methylaniline is the preferred precursor for developing small-molecule kinase inhibitors targeting deep hydrophobic pockets. Its 5-ethyl group provides the necessary steric bulk for enhanced target affinity, while the 4-fluoro group ensures metabolic stability against para-hydroxylation, directly addressing the pharmacokinetic challenges outlined in Section 3 [1].
In the formulation of advanced fungicides and herbicides, the incorporation of this specific aniline building block prevents rapid soil degradation. The strong C-F bond resists microbial oxidation, and the precise steric profile of the ortho-methyl and meta-ethyl groups ensures compatibility with industrial amide-coupling processes, maximizing yield and field longevity [2].
Due to its controlled reactivity and resistance to diarylation during Buchwald-Hartwig cross-coupling, this compound serves as a highly reliable peripheral unit in the design of hole-transporting materials. Its specific steric hindrance profile allows for highly reproducible, scalable synthesis of complex triarylamines with minimal purification bottlenecks [3].